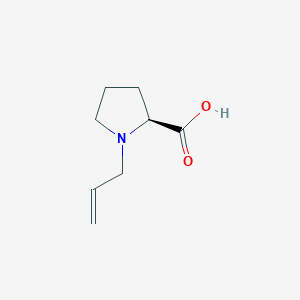

(S)-1-Allylpyrrolidine-2-carboxylic acid

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis

Chiral pyrrolidine derivatives are a cornerstone of asymmetric synthesis, a branch of chemistry focused on creating specific stereoisomers of a molecule. This control is crucial because different stereoisomers of a compound, particularly pharmaceuticals, can have vastly different biological activities. The pyrrolidine scaffold is a common structural motif found in numerous biologically active natural and synthetic compounds. nih.gov

The significance of these derivatives stems from several key features:

Organocatalysis: Many chiral pyrrolidines, with the natural amino acid proline being a foundational example, function as highly efficient organocatalysts. nih.gov These catalysts can promote chemical transformations in an enantioselective manner without the need for metals, contributing to greener and more environmentally friendly chemical processes. nih.gov

Structural Rigidity: The five-membered ring of pyrrolidine provides a conformationally constrained scaffold. This rigidity is advantageous in catalysis as it helps to create a well-defined chiral environment around the catalytic site, enabling precise stereochemical control during a reaction. nih.gov

Versatile Functionality: The pyrrolidine ring can be readily modified at various positions. Substituents on the ring or the nitrogen atom can be tailored to optimize catalytic efficiency and selectivity for a wide range of chemical reactions. nih.govrsc.org For example, the presence of a carboxylic acid group, as seen in proline, can act as a hydrogen bond donor to coordinate with substrates and guide their approach to the catalyst. mdpi.com

Building Blocks: Beyond catalysis, chiral pyrrolidines are vital building blocks for synthesizing complex molecules, including pharmaceuticals and natural products. nih.govwhiterose.ac.uk Their inherent chirality is transferred to the final product, avoiding the need for complex resolution steps.

The development of novel synthetic strategies for constructing substituted chiral pyrrolidines remains an active area of research, driven by their immense utility in organic chemistry. nih.govnih.gov

Table 1: Applications of Chiral Pyrrolidine Scaffolds

| Application Area | Description | Key Feature Utilized |

|---|---|---|

| Organocatalysis | Catalyzing reactions like aldol (B89426), Michael, and Mannich reactions with high enantioselectivity. | Secondary amine for enamine/iminium activation; ring substituents for stereocontrol. |

| Chiral Ligands | Coordinating with metals to form chiral catalysts for reactions such as asymmetric additions. rsc.org | Defined stereochemistry and ability to chelate metal ions. |

| Pharmaceutical Synthesis | Serving as a core structure or intermediate in the synthesis of drug molecules. whiterose.ac.uk | Pre-existing chiral center and biological relevance of the scaffold. |

| Natural Product Synthesis | Used as starting materials or key intermediates for the total synthesis of complex natural products. whiterose.ac.uk | Stereochemically defined framework that mimics natural structures. |

Stereochemical Uniqueness of (S)-1-Allylpyrrolidine-2-carboxylic Acid

The stereochemical uniqueness of (S)-1-Allylpyrrolidine-2-carboxylic acid lies in the specific arrangement of its functional groups around a chiral center. The molecule has a single stereocenter at the C2 position of the pyrrolidine ring, which bears the carboxylic acid group. The "(S)" designation specifies the absolute configuration at this center, meaning the substituents are arranged in a particular counter-clockwise sequence according to the Cahn-Ingold-Prelog priority rules.

Key structural features defining its uniqueness include:

The (S)-Chiral Center: This fixed stereochemistry is crucial for its application in asymmetric synthesis, where it can be used to induce chirality in new molecules.

The N-Allyl Group: The allyl group (-CH₂CH=CH₂) attached to the nitrogen atom is a versatile functional handle. It can participate in various chemical reactions, such as substitution reactions, allowing for the synthesis of more complex derivatives. Its presence also influences the electronic properties and steric environment of the nitrogen atom, distinguishing it from other N-substituted prolines.

The Carboxylic Acid Group: Positioned at the C2 carbon, this group can engage in hydrogen bonding, act as a nucleophile or an acid, and coordinate with other molecules. This functionality is often key to the catalytic activity of proline-based organocatalysts. mdpi.com

The combination of these three components—a specific stereocenter, a reactive allyl group, and a functional carboxylic acid—on a rigid pyrrolidine frame makes (S)-1-Allylpyrrolidine-2-carboxylic acid a distinct and valuable compound for synthetic chemists.

Table 2: Properties of (S)-1-Allylpyrrolidine-2-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 610299-77-9 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Structure | A pyrrolidine ring with an allyl group on the nitrogen and a carboxylic acid at the C2 position. |

| Chirality | (S)-configuration at the C2 position. |

Overview of Academic Research Trajectories for the Compound

Academic research involving (S)-1-Allylpyrrolidine-2-carboxylic acid and structurally similar compounds follows several key trajectories, primarily leveraging its defined stereochemistry and versatile functional groups.

Chiral Building Block: A primary area of research utilizes the compound as a chiral starting material for the synthesis of more complex molecules. Its pre-defined stereocenter is incorporated into larger target structures, such as novel pharmaceutical candidates or natural product analogs, ensuring the final product has the desired stereochemistry. Research in this area explores the stereoselective synthesis of complex proline analogs which can act as antagonists for biological targets like ionotropic glutamate (B1630785) receptors. nih.gov

Development of Novel Catalysts and Ligands: Drawing inspiration from the catalytic prowess of proline, researchers investigate N-substituted derivatives like (S)-1-Allylpyrrolidine-2-carboxylic acid as potential organocatalysts or as ligands for metal-catalyzed asymmetric reactions. rsc.orgrsc.org The N-allyl group can be modified to tune the catalyst's solubility, steric hindrance, and electronic properties, potentially leading to improved reactivity or selectivity in specific chemical transformations.

Biological and Medicinal Chemistry Studies: The pyrrolidine scaffold is prevalent in biologically active molecules. Consequently, derivatives like (S)-1-Allylpyrrolidine-2-carboxylic acid are synthesized and studied for their potential biological activity. Research may involve investigating their ability to interact with or inhibit enzymes, or act upon receptors in the central nervous system. nih.gov The mechanism of action often involves the carboxylic acid group forming hydrogen bonds with target proteins, while other parts of the molecule engage in different interactions.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFGDKIOOAKNQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462911 | |

| Record name | (S)-1-Allylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610299-77-9 | |

| Record name | (S)-1-Allylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Allylpyrrolidine 2 Carboxylic Acid

Classical and Established Synthetic Routes

Established methods for synthesizing (S)-1-Allylpyrrolidine-2-carboxylic acid often rely on readily available chiral starting materials and fundamental organic reactions. These routes are valued for their reliability and scalability.

Nucleophilic Substitution and Carboxylation Pathways from Pyrrolidine (B122466) Precursors

One of the fundamental approaches to constructing substituted pyrrolidines involves building the heterocyclic ring system and subsequently introducing the desired functional groups. Pathways may begin with precursors that undergo intramolecular cyclization to form the pyrrolidine ring. For instance, a common strategy involves the cyclization of amino alcohols.

Following the formation of the pyrrolidine scaffold, the introduction of the allyl group at the nitrogen atom is typically achieved through nucleophilic substitution. This involves the reaction of the secondary amine of the pyrrolidine with an allyl halide, such as allyl bromide, in the presence of a base. The subsequent introduction of the carboxylic acid group at the C2 position can be a more complex step, often requiring specific activation and carboxylation agents to ensure correct regioselectivity.

Chiral Pool Synthesis Utilizing L-Proline and its Protected Analogs (e.g., Boc-Proline, Fmoc-Proline)

Chiral pool synthesis is a highly effective strategy that utilizes enantiomerically pure natural products as starting materials. For the synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid, the naturally occurring amino acid L-Proline is the ideal precursor, as it already possesses the desired (S)-stereochemistry at the C2 carbon. nih.gov L-Proline is a proteinogenic amino acid where the alpha-amino group is secondary and part of the pyrrolidine ring. nih.gov

The synthesis begins with the N-alkylation of L-Proline with an allyl halide. To prevent unwanted side reactions, the carboxylic acid group of L-Proline is often protected first, typically as an ester (e.g., a methyl or ethyl ester). oup.com The N-allylation is then carried out using a base, such as sodium hydride (NaH), to deprotonate the amine, followed by the addition of allyl bromide. The final step involves the deprotection (hydrolysis) of the ester to yield the final carboxylic acid product, preserving the original (S)-configuration.

Protected analogs of L-Proline, such as Boc-Proline (tert-butyloxycarbonyl-proline) or Fmoc-Proline (9-fluorenylmethyloxycarbonyl-proline), are also common starting materials. These compounds have the amine pre-protected, allowing for selective modification of the carboxylic acid group before proceeding with N-alkylation after the removal of the protecting group.

| Starting Material | Key Steps | Purpose of Steps |

| L-Proline | 1. Carboxylic acid protection (esterification)2. N-alkylation with allyl bromide3. Deprotection (hydrolysis) | Prevents side reactions at the carboxyl group; Introduces the allyl group; Regenerates the carboxylic acid |

| Boc-Proline | 1. Modification of carboxyl group (if needed)2. Removal of Boc group3. N-alkylation4. Further modifications | Allows selective reactions at the carboxyl end; Frees the amine for alkylation; Introduces the allyl group |

Advanced and Stereoselective Synthesis

To achieve higher efficiency and stereochemical control, advanced synthetic methods have been developed. These often involve transition-metal catalysis and sophisticated use of protecting groups to ensure the desired stereochemical outcome.

Asymmetric Allylation Strategies, including Palladium-Catalyzed Methods

Asymmetric allylation reactions are powerful tools for creating chiral centers. In the context of synthesizing pyrrolidine derivatives, palladium-catalyzed reactions are particularly prominent. The Tsuji-Trost allylation, a palladium-catalyzed nucleophilic substitution, is a key example of such a strategy. uobaghdad.edu.iq

Another advanced method involves the palladium-catalyzed carboamination of γ-N-arylamino alkenes with vinyl bromides, which can construct N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov While this method produces an N-aryl derivative, the core principle of using a palladium catalyst to facilitate both C-N and C-C bond formation in a cyclization-allylation sequence is a hallmark of modern synthetic strategies. nih.gov These reactions offer a modular approach, assembling the heterocyclic core from simpler precursors. nih.gov

These catalytic methods often provide access to highly functionalized pyrrolidines that might be difficult to obtain through classical routes. nih.gov

| Catalytic Method | Description | Advantage |

| Palladium-Catalyzed Allylation | Uses a palladium catalyst to couple an allyl group with a pyrrolidine precursor. | High efficiency, potential for stereocontrol, and functional group tolerance. uobaghdad.edu.iqnih.gov |

| Asymmetric Lithiation-Allylation | Deprotonation of N-Boc pyrrolidine using a chiral base followed by quenching with an allyl electrophile. | Provides a route to enantiomerically enriched α-substituted pyrrolidines. |

Application of Protecting Group Chemistry to Preserve Stereochemistry (e.g., Boc, Fmoc)

Protecting groups are indispensable in the multi-step synthesis of complex molecules like (S)-1-Allylpyrrolidine-2-carboxylic acid. oup.comresearchgate.net Their primary role is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. oup.comresearchgate.net

In the synthesis starting from L-Proline, two functional groups require consideration: the secondary amine and the carboxylic acid.

Amine Protection: Groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly used to protect the nitrogen atom. This is crucial if modifications are first needed at the carboxylic acid. The choice of protecting group is dictated by its stability under certain reaction conditions and the mildness of the conditions required for its removal.

Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with base-mediated N-alkylation. Therefore, it is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). oup.com This protection strategy prevents an acid-base reaction and ensures the base is available to deprotonate the amine for the subsequent nucleophilic attack on the allyl halide.

The strategic use and orthogonal removal of these protecting groups are key to preserving the delicate stereochemistry at the C2 position throughout the synthetic sequence. oup.com

| Protecting Group | Functional Group Protected | Common Removal Conditions |

| Boc (tert-butyloxycarbonyl) | Amine | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) |

| Ester (e.g., Methyl, Ethyl) | Carboxylic Acid | Base or acid-catalyzed hydrolysis |

| Alloc (Allyloxycarbonyl) | Amine | Palladium catalysts |

Preparation of Pyrrolidine-2-carboxylic Acid Derivatives via Alkylation Processes

The direct alkylation of pyrrolidine-2-carboxylic acid or its ester derivatives is a straightforward approach to introduce substituents. google.com The synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid via this route involves the direct N-alkylation of an (S)-pyrrolidine-2-carboxylate ester.

Emerging Methodologies in (S)-1-Allylpyrrolidine-2-carboxylic Acid Synthesis

Recent advancements in synthetic organic chemistry have provided powerful new tools for constructing chiral molecules. For pyrrolidine derivatives, two particularly promising areas are the use of engineered enzymes to form the heterocyclic ring with high stereoselectivity and the application of visible-light photocatalysis to enable mild and selective deprotection steps in a synthetic sequence.

Biocatalysis offers a highly efficient and stereoselective route to chiral pyrrolidines, which are prevalent structural motifs in many pharmaceutical compounds. nih.gov A significant emerging strategy involves the use of engineered enzymes to perform reactions not found in nature, thereby creating new synthetic pathways.

One groundbreaking approach is the directed evolution of cytochrome P450 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govnih.govacs.org Researchers have successfully engineered a variant of a cytochrome P411 enzyme, which contains a serine residue coordinating the heme iron, to facilitate the insertion of an alkyl nitrene into a C–H bond. nih.govnih.gov This "new-to-nature" enzymatic reaction forges the pyrrolidine ring from a linear azide (B81097) precursor with excellent control over the stereochemistry. nih.govacs.org

The engineered enzyme, P411-PYS-5149, has demonstrated the ability to produce a variety of chiral pyrrolidine derivatives with high efficiency and enantioselectivity (up to 99:1 enantiomeric ratio). nih.gov This method is advantageous as it builds the core cyclic amine structure in a single, highly selective step from readily available starting materials. nih.govacs.org The process underscores the potential of biocatalysis to create complex, high-value molecules under mild, aqueous conditions. nih.govcaltech.edu Beyond ring formation, other biocatalytic methods, such as the use of imine reductases, are also employed to create chiral cyclic amines through the reduction of precursor molecules. nih.govacs.org

| Enzyme Class | Specific Enzyme Variant | Reaction Type | Substrate | Key Advantages |

|---|---|---|---|---|

| Cytochrome P450 (Engineered) | P411-PYS-5149 | Intramolecular C(sp³)–H Amination (Alkyl Nitrene Insertion) | Organic Azides | High enantioselectivity (up to 99:1 er), high efficiency, mild reaction conditions. nih.govacs.org |

In a multi-step synthesis of a molecule like (S)-1-Allylpyrrolidine-2-carboxylic acid, protecting groups are often necessary to mask reactive functional groups, such as amines or carboxylic acids, while other parts of the molecule are modified. nih.gov The removal of these protecting groups (deprotection) is a critical step. Traditional deprotection methods can require harsh acidic or basic conditions that may compromise the final product. Visible-light photocatalysis has emerged as a powerful alternative, offering mild, selective, and efficient deprotection under neutral conditions. nih.govresearchgate.net

This strategy is particularly relevant for amino acid derivatives. nih.gov For instance, a synthetic route could involve an intermediate where the amine or carboxylic acid of the proline scaffold is protected.

Amine Deprotection: The 4-methoxybenzyl (Mob) group is a common protecting group for amines. Research has shown that the Mob group can be efficiently cleaved using a flavin-based photocatalyst (riboflavin tetraacetate) and blue LED light. researchgate.netthieme-connect.com This reaction proceeds under mild conditions and tolerates other functional groups, including double bonds like the allyl group. thieme-connect.com

Carboxylic Acid Deprotection: Similarly, carboxylic acids can be protected as phenacyl (Pac) esters. These esters are stable to many standard reaction conditions but can be selectively removed using a ruthenium-based photocatalyst, Ru(bpy)₃₂, and visible light. acs.orgacs.org This method is highly selective and proceeds rapidly in a neutral, buffered solvent system. acs.org

| Functional Group | Protecting Group | Photocatalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| Amine | 4-Methoxybenzyl (Mob) | Riboflavin Tetraacetate (RFT) | Blue LEDs (~440 nm), O₂, MeCN/H₂O | Mild, tolerates double bonds and esters, uses a non-toxic catalyst. researchgate.netthieme-connect.com |

| Carboxylic Acid | Phenacyl (Pac) | Ru(bpy)₃₂ | Visible Light, Ascorbic Acid, MeCN/H₂O | Fast, highly selective, proceeds under neutral pH. acs.orgacs.org |

Chemical Reactivity and Derivatization of S 1 Allylpyrrolidine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities through well-established reaction pathways.

Oxidation Reactions Leading to Ketones or Aldehydes

While carboxylic acids are in a high oxidation state, specific oxidative reactions can be employed, although they are less common than reactions at other functional groups. The transformation of the pyrrolidine (B122466) ring, activated by the carboxyl group, can theoretically lead to the formation of ketones or aldehydes under specific oxidative conditions. However, this typically involves decarboxylation or more complex rearrangements rather than a direct oxidation of the carboxyl carbon itself.

More relevant is the oxidative cleavage of the allyl group, but within the scope of the carboxylic acid's reactivity, direct oxidation to a ketone or aldehyde is not a standard transformation. Instead, synthetic strategies would typically involve protecting the carboxyl group, modifying the pyrrolidine ring, and then deprotecting to achieve an oxidized pyrrolidine carboxylic acid derivative.

Table 1: Oxidative Conditions for Carboxylic Acid-Related Compounds

| Reaction Type | Typical Reagents | Expected Outcome for Substrate |

|---|---|---|

| Oxidative Decarboxylation | Lead tetraacetate, Electrochemical methods | Formation of an alkene or alkyl halide after radical intermediate |

| Pyrrolidine Ring Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Potential formation of lactams or other oxidized ring structures |

Reduction Reactions to Alcohols

The carboxylic acid group of (S)-1-Allylpyrrolidine-2-carboxylic acid can be readily reduced to a primary alcohol, yielding (S)-1-allylpyrrolidin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis.

Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion adds to the carbonyl carbon, followed by the elimination of an oxygen-containing leaving group. A second hydride addition then reduces the intermediate aldehyde to the alcohol.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce carboxylic acids directly. This is because the acidic proton of the carboxyl group reacts with the borohydride to form a carboxylate salt, which is deactivated towards further reduction. However, the reduction can be facilitated by first converting the carboxylic acid into a more reactive derivative, such as a mixed anhydride (B1165640) or an ester.

Table 2: Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity with Carboxylic Acids | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Very Low / Ineffective | No reaction (forms carboxylate salt) |

| Borane (BH₃·THF) | High | Primary Alcohol |

Formation of Carboxylic Acid Derivatives (e.g., Amides, Esters)

One of the most significant aspects of the carboxylic acid group is its ability to be converted into a variety of derivatives through nucleophilic acyl substitution. youtube.com

Amide Formation: The direct reaction of (S)-1-Allylpyrrolidine-2-carboxylic acid with an amine is typically unfavorable as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. youtube.com To facilitate amide bond formation, coupling reagents are employed. Dicyclohexylcarbodiimide (DCC) is a common choice; it activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then displaced by the amine nucleophile to form the corresponding amide. nih.gov

Ester Formation: Esters are commonly synthesized from carboxylic acids through the Fischer esterification reaction. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The reaction is reversible, and typically, an excess of the alcohol is used to drive the equilibrium towards the ester product.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Derivative | Reaction Name | Typical Reagents |

|---|---|---|

| Amide | DCC Coupling | Amine (R-NH₂), Dicyclohexylcarbodiimide (DCC) |

| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) |

| Acyl Chloride | - | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Acid Anhydride | - | Another carboxylic acid molecule with a dehydrating agent |

Reactivity of the Allyl Moiety

The allyl group provides a second site for chemical modification, primarily through reactions involving the carbon-carbon double bond and the adjacent allylic position.

Substitution Reactions Involving the Allyl Group

The allyl group is susceptible to substitution reactions at the allylic position (the carbon atom adjacent to the double bond). These reactions often proceed through radical or transition-metal-catalyzed pathways.

Allylic Halogenation: A key reaction is allylic halogenation, which introduces a halogen atom at the allylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or a peroxide. libretexts.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allyl radical. libretexts.org This radical then reacts with a bromine source to yield the allylic bromide. libretexts.org This introduces a versatile handle for subsequent nucleophilic substitution reactions.

Nucleophilic Allylic Substitution: The allyl group can also undergo nucleophilic substitution, often catalyzed by transition metal complexes, particularly those of palladium and iridium. libretexts.org In these reactions, a π-allyl metal complex is formed as an intermediate, which can then be attacked by a nucleophile. libretexts.org This allows for the introduction of a wide range of functional groups, such as amines and ethers, at the allylic position. libretexts.org

Table 4: Representative Substitution Reactions of the Allyl Group

| Reaction Type | Reagent | Mechanism | Product |

|---|---|---|---|

| Allylic Bromination | N-Bromosuccinimide (NBS), light/heat | Radical Chain | Allylic Bromide |

| Allylic Amination | Amine, Palladium or Iridium catalyst | Transition-Metal Catalyzed | Allylic Amine |

Olefin Metathesis Reactions in Derivative Synthesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. nih.gov Modern ruthenium-based catalysts, such as Grubbs' catalysts, are known for their high functional group tolerance, including amides and carboxylic acids. nih.gov This opens up possibilities for using the allyl group of (S)-1-Allylpyrrolidine-2-carboxylic acid in metathesis reactions.

Ring-Closing Metathesis (RCM): If a second olefin is introduced into the molecule (for example, by forming an ester with an unsaturated alcohol like allyl alcohol), Ring-Closing Metathesis (RCM) can be employed to construct new cyclic structures. For instance, the RCM of diallyl derivatives of pyrrolidine has been used to create azaspiroheterocyclic systems. researchgate.net

Cross-Metathesis (CM): The allyl group can also participate in Cross-Metathesis (CM) with other olefins to create new, more complex unsaturated side chains. However, the success of such reactions can be substrate-dependent. It has been noted in studies that proline derivatives can be inactive in certain homodimerization metathesis reactions. acs.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. acs.org

Table 5: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst Example | Potential Product Structure |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Second internal olefin (e.g., from an allyl ester) | Grubbs' Catalyst (1st or 2nd Gen) | Bicyclic or Spirocyclic pyrrolidine derivative |

| Cross-Metathesis (CM) | A different terminal or internal olefin (R-CH=CH₂) | Grubbs' or Hoveyda-Grubbs' Catalyst | Pyrrolidine with a modified unsaturated side chain |

Applications of S 1 Allylpyrrolidine 2 Carboxylic Acid in Organic Synthesis

Role as a Chiral Building Block

(S)-1-Allylpyrrolidine-2-carboxylic acid is a prominent chiral building block in synthetic organic chemistry. Its utility stems from the unique combination of functional groups and a fixed stereocenter within its structure. The (S)-configuration at the C-2 position provides a source of chirality that can be transferred through subsequent chemical transformations, making it invaluable for the synthesis of enantiomerically pure target molecules.

The structural features that contribute to its role as a versatile building block include:

The Pyrrolidine (B122466) Ring: A saturated five-membered nitrogen-containing heterocycle that is a common motif in many biologically active natural products and pharmaceuticals.

The (S)-Stereocenter: This chiral center dictates the stereochemical outcome of reactions, enabling the synthesis of specific stereoisomers.

The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and alcohols, allowing for chain extension and the introduction of new molecular fragments.

The N-Allyl Group: The allyl group is not merely a substituent but an active participant in various chemical reactions. It can be involved in cyclization reactions, serve as a protecting group that can be removed under specific conditions, or be modified through olefin metathesis, oxidation, or addition reactions.

These features combined make (S)-1-allylpyrrolidine-2-carboxylic acid a strategic starting material for creating more elaborate molecules with defined three-dimensional structures.

Contributions to Asymmetric Synthesis

The inherent chirality of (S)-1-allylpyrrolidine-2-carboxylic acid makes it a significant contributor to the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a product.

Diastereoselective and Enantioselective Transformations

While specific catalytic applications of (S)-1-allylpyrrolidine-2-carboxylic acid itself are not extensively documented, its derivatives are instrumental in diastereoselective transformations. The existing stereocenter on the pyrrolidine ring influences the stereochemical outcome of reactions at other positions on the molecule. For instance, the alkylation of N-protected proline esters, a class of compounds to which (S)-1-allylpyrrolidine-2-carboxylic acid belongs, can proceed with high diastereoselectivity. nih.govrsc.org The treatment of N-Boc-4-silyloxy-L-proline esters with allyl bromide demonstrates that the stereoselectivity of the alkylation at the C-2 position can be controlled, a principle that applies to N-allyl derivatives as well. rsc.org

Furthermore, palladium-catalyzed N-allylation of amino acid esters can be rendered highly diastereoselective through the use of chiral ligands, indicating that the proline backbone is a suitable scaffold for stereocontrolled synthesis. nih.gov Such catalyst-controlled processes allow for the synthesis of specific diastereomers of N-allylated amino acids, highlighting the importance of the proline framework in directing stereochemical outcomes. nih.govresearchgate.net The principles governing these transformations suggest that the chiral scaffold of (S)-1-allylpyrrolidine-2-carboxylic acid can direct the stereochemistry of additions and other modifications, particularly involving the allyl group or the carbon backbone, to yield highly functionalized and stereochemically defined proline derivatives. mdpi.com

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. Proline derivatives are well-known for their application as chiral auxiliaries. For example, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP), which are derived from (S)-proline, are widely used as effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions.

(S)-1-Allylpyrrolidine-2-carboxylic acid possesses the necessary structural features to function as a chiral auxiliary. It can be attached to a prochiral substrate via an amide linkage through its carboxylic acid group. The rigid, chiral pyrrolidine ring can then effectively shield one face of the reacting molecule, directing the approach of a reagent from the less sterically hindered face. This steric control ensures the formation of one stereoisomer in preference to the other. After the desired stereoselective transformation, the auxiliary can be cleaved from the product. The versatility of the N-allyl group offers additional possibilities for modification or for influencing the steric environment during the asymmetric transformation.

Precursor in Complex Molecule Synthesis

The structural framework of (S)-1-allylpyrrolidine-2-carboxylic acid makes it an ideal precursor for the synthesis of more complex and biologically relevant molecules, including peptides and polycyclic alkaloids.

Intermediates in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus of an amino acid while the C-terminus is being coupled. The allyl group can function as such a protecting group for the nitrogen atom of proline. A closely related compound, (S)-1-((allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, utilizes the allyloxycarbonyl (Alloc) group as a protecting moiety that can be selectively removed using palladium catalysts. Similarly, the N-allyl group of (S)-1-allylpyrrolidine-2-carboxylic acid can be cleaved under specific conditions, such as isomerization followed by hydrolysis or using transition metal catalysts.

This makes the compound a useful intermediate for incorporating a proline residue into a peptide chain, particularly in solid-phase peptide synthesis. nih.gov The use of proline and its derivatives is crucial in peptide and protein structure, as they introduce conformational constraints that influence the folding and biological activity of the final molecule. sigmaaldrich.com The ability to introduce an N-allyl proline derivative allows for orthogonal protection strategies, where different protecting groups can be removed independently, adding a layer of sophistication to the synthesis of complex peptides. nih.gov

Construction of N-Heterocyclic Cores and Polycyclic Scaffolds

(S)-Proline is a well-established chiral precursor for the synthesis of various nitrogen-containing heterocyclic and polycyclic alkaloids, particularly those with pyrrolizidine (B1209537) and indolizidine cores. rsc.orgresearchgate.net These structural motifs are present in a wide range of natural products with significant biological activities. nih.govkib.ac.cn

(S)-1-Allylpyrrolidine-2-carboxylic acid is an exceptionally well-suited precursor for these syntheses. The N-allyl group provides a convenient handle for constructing a second ring onto the pyrrolidine core. Synthetic strategies often involve intramolecular cyclization reactions where the allyl group is a key participant.

Key reactions for constructing bicyclic systems from N-allyl proline derivatives include:

Ring-Closing Metathesis (RCM): If another double bond is introduced into the side chain attached to the C-2 carboxylate, RCM can be used to form a new ring. nih.gov

Hydroformylation and Reductive Amination: The allyl double bond can be converted to an aldehyde via hydroformylation, which can then undergo intramolecular reductive amination with the nitrogen atom to form an indolizidine ring system. researchgate.net

Intramolecular Cycloaddition: The allyl group can act as a dipolarophile or dienophile in intramolecular cycloaddition reactions to construct complex polycyclic frameworks. mdpi.com

The synthesis of indolizidine alkaloids, for example, often relies on the elaboration of the proline ring, and having the N-allyl group already in place streamlines the synthetic route towards these complex targets. nih.govresearchgate.net

Interactive Data Table: Applications in Synthesis

| Section | Application Type | Key Structural Feature Utilized | Potential Product Class |

| 4.1 | Chiral Building Block | (S)-Stereocenter, Pyrrolidine Ring | Enantiopure Pharmaceuticals |

| 4.2.1 | Stereocontrol Element | Pre-existing Chiral Center | Diastereomerically Pure Compounds |

| 4.2.2 | Chiral Auxiliary | Rigid Pyrrolidine Scaffold | Asymmetric Alkylation Products |

| 4.3.1 | Peptide Intermediate | N-Allyl as Protecting Group | Conformationally Constrained Peptides |

| 4.3.2 | Polycycle Precursor | N-Allyl Group for Cyclization | Indolizidine & Pyrrolizidine Alkaloids |

Synthesis of Functionalized Amino Acids and Their Derivatives

(S)-1-Allylpyrrolidine-2-carboxylic acid serves as a valuable chiral building block in the stereoselective synthesis of more complex and functionalized non-proteinogenic amino acids. Its rigid pyrrolidine framework, with a defined stereocenter at the C-2 position, provides a reliable scaffold for introducing additional chemical diversity. The presence of both an allyl group on the nitrogen atom and a carboxylic acid function allows for selective modifications at different points of the molecule.

The chemical versatility of this compound enables its use in various synthetic strategies:

Modification of the Allyl Group: The double bond of the N-allyl group is a reactive handle for a wide range of transformations. It can undergo oxidation to form aldehydes or ketones, reduction to the corresponding propyl group, or participate in various addition reactions. These modifications lead to the creation of novel side chains attached to the pyrrolidine nitrogen, thereby producing a library of unique amino acid derivatives.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into esters, amides, or other acid derivatives. This is particularly useful for creating peptide conjugates or attaching the amino acid to other molecules of interest. For instance, coupling with other amino acids or peptides can generate complex structures with potential biological activities. nih.gov

Ring Functionalization: While more complex, advanced synthetic methods such as C-H activation can be employed to introduce substituents directly onto the pyrrolidine ring, further expanding the structural diversity of the resulting amino acids. nih.gov

The stereoselective synthesis of pyrrolidine derivatives is a subject of extensive research, utilizing strategies like 1,3-dipolar cycloaddition of azomethine ylides to construct the pyrrolidine ring with high levels of stereocontrol. researchgate.net These established methodologies underscore the importance of chiral pyrrolidine scaffolds, like the one provided by (S)-1-Allylpyrrolidine-2-carboxylic acid, in generating structurally complex and stereochemically pure amino acid analogs.

The table below summarizes representative transformations for synthesizing functionalized amino acid derivatives from (S)-1-Allylpyrrolidine-2-carboxylic acid, based on common organic reactions applied to its functional groups.

Table 1: Synthesis of Functionalized Amino Acid Derivatives

| Starting Material | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| (S)-1-Allylpyrrolidine-2-carboxylic acid | Dihydroxylation | OsO₄, NMO | (S)-1-(2,3-Dihydroxypropyl)pyrrolidine-2-carboxylic acid |

| (S)-1-Allylpyrrolidine-2-carboxylic acid | Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | (S)-1-(2-Oxoethyl)pyrrolidine-2-carboxylic acid |

| (S)-1-Allylpyrrolidine-2-carboxylic acid | Amide Coupling | H-Val-OMe, EDCI, HOBt | (S)-1-Allyl-2-((S)-1-methoxy-3-methyl-1-oxobutan-2-ylcarbamoyl)pyrrolidine |

Utility in Organocatalysis

(S)-1-Allylpyrrolidine-2-carboxylic acid is a derivative of L-proline, a natural amino acid that has become a cornerstone of asymmetric organocatalysis. organic-chemistry.orgnih.gov Proline and its analogs are highly effective bifunctional catalysts, leveraging the secondary amine as a Lewis base and the carboxylic acid as a Brønsted acid within the same molecule. nih.govresearchgate.net This dual functionality is critical for their catalytic mechanism, which typically involves the formation of a nucleophilic enamine intermediate from a carbonyl donor. wikipedia.orgnih.gov

As a modified proline, (S)-1-Allylpyrrolidine-2-carboxylic acid is poised to act as an organocatalyst in a similar fashion. The N-allyl substitution modifies the steric and electronic properties of the catalyst compared to unsubstituted proline. Such modifications are a key strategy for optimizing catalyst performance, potentially enhancing solubility in organic solvents, and fine-tuning reactivity and stereoselectivity. nih.govnih.gov The fundamental catalytic cycle involves the amine forming an enamine with a ketone or aldehyde, which then attacks an electrophile. The carboxylic acid group activates the electrophile and helps to control the stereochemistry of the transition state through hydrogen bonding. wikipedia.orgnih.gov

This catalytic approach is applicable to a range of fundamental carbon-carbon bond-forming reactions in asymmetric synthesis:

Aldol Reaction: Catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity. researchgate.net

Mannich Reaction: Facilitates the three-component reaction between a ketone, an aldehyde, and an amine to yield chiral β-amino carbonyl compounds, which are precursors to valuable functionalized molecules. nih.govresearchgate.net

Michael Addition: Promotes the conjugate addition of ketones or aldehydes to α,β-unsaturated systems, such as nitroalkenes or enones, to generate chiral products with high enantiomeric excess. nih.govnih.gov

The rigid structure of the pyrrolidine ring is instrumental in transferring chiral information during the catalytic cycle, leading to excellent stereocontrol in the final product. organic-chemistry.org

Table 2: Potential Organocatalytic Applications

| Reaction Type | Substrate 1 (Nucleophile Precursor) | Substrate 2 (Electrophile) | Catalyst | Expected Product |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-1-Allylpyrrolidine-2-carboxylic acid | Chiral β-Hydroxy Ketone |

| Asymmetric Mannich Reaction | Acetone | Benzaldehyde, Aniline | (S)-1-Allylpyrrolidine-2-carboxylic acid | Chiral β-Amino Ketone |

Mechanistic and Theoretical Investigations

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of molecular structure, reactivity, and reaction mechanisms. In the context of (S)-1-Allylpyrrolidine-2-carboxylic acid, theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights that complement experimental findings. These computational approaches allow for the exploration of conformational landscapes, the rationalization of stereochemical outcomes, and the detailed mapping of reaction pathways.

The biological activity and stereoselectivity of proline derivatives like (S)-1-Allylpyrrolidine-2-carboxylic acid are intrinsically linked to their three-dimensional structure. DFT calculations are instrumental in determining the preferred conformations of the pyrrolidine (B122466) ring and the orientation of its substituents. The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly the "endo" and "exo" puckers, where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively.

The conformational equilibrium is influenced by a combination of steric and stereoelectronic effects. The N-allyl group introduces additional conformational flexibility. DFT studies on N-substituted prolines have shown that the nature of the N-substituent can significantly influence the puckering of the pyrrolidine ring and the rotational barrier around the N-Cα bond. Furthermore, the cis/trans isomerization of the tertiary amide bond, though less relevant for the free amino acid, becomes critical when incorporated into a peptide chain.

| Conformational Parameter | Typical Values for Proline Derivatives | Influencing Factors |

| Pyrrolidine Ring Pucker | Endo vs. Exo | N-substituent, C4-substituents, Solvent |

| N-Cα Torsion Angle | Varies | Steric hindrance from substituents |

| Carboxyl Group Orientation | Syn vs. Anti | Intramolecular hydrogen bonding |

This table presents generalized data for proline derivatives, as specific DFT conformational analysis for (S)-1-Allylpyrrolidine-2-carboxylic acid is not extensively available in the cited literature.

(S)-1-Allylpyrrolidine-2-carboxylic acid, with its stereocenter at the C2 position and an allylic group on the nitrogen, is a potential substrate for various stereoselective rearrangements where the initial chirality of the molecule influences the stereochemistry of the product. One such class of reactions is the sigmatropic rearrangement. For instance, the aza- pnas.orgmasjaps.com-Wittig sigmatropic rearrangement of allylic ammonium (B1175870) ylides is a powerful tool for asymmetric synthesis. nih.gov

Computational studies are crucial for understanding the mechanism of chirality transfer in these rearrangements. By modeling the transition states, it is possible to rationalize why one stereochemical outcome is favored over another. These studies often reveal that the transfer of chirality is highly dependent on the conformational biases of the starting material and the geometry of the transition state. rsc.org For N-allyl proline derivatives, the stereocenter at C2 can direct the facial selectivity of the rearrangement. The efficiency of this chirality transfer can be influenced by the steric bulk of substituents and the nature of the solvent. rsc.org

Theoretical models can predict the degree of enantioselectivity by calculating the energy difference between the diastereomeric transition states leading to the different enantiomers of the product. nih.gov These insights are invaluable for the rational design of chiral auxiliaries and catalysts for stereoselective synthesis. sciencedaily.com

DFT calculations can map out the entire energy profile of a chemical reaction, including intermediates and transition states, providing a detailed understanding of the reaction pathway. researchgate.net For reactions involving (S)-1-Allylpyrrolidine-2-carboxylic acid, either as a reactant or a catalyst, computational studies can elucidate the factors that govern the stereochemical outcome.

When used as an organocatalyst, for example in aldol (B89426) or Mannich reactions, proline and its derivatives are known to proceed through an enamine intermediate. libretexts.orgnih.gov DFT studies have been instrumental in confirming this mechanism and in explaining the origin of the high enantioselectivities observed. researchgate.net The carboxylic acid functionality of the proline catalyst is believed to play a crucial role in the transition state, acting as a proton shuttle and helping to rigidly orient the reactants, thus leading to a high degree of stereocontrol. wikipedia.org

The stereochemical outcome of such reactions can be predicted by comparing the energies of the different possible transition state structures. acs.org For (S)-1-Allylpyrrolidine-2-carboxylic acid, the allyl group on the nitrogen would likely influence the steric environment around the catalytic center, potentially affecting both the reactivity and the enantioselectivity of the catalyzed reaction.

| Reaction Type | Key Mechanistic Feature | Role of (S)-1-Allylpyrrolidine-2-carboxylic acid | Predicted Stereochemical Influence |

| Aldol Reaction | Enamine intermediate formation | Catalyst | The (S)-configuration and N-allyl group would influence the facial selectivity of the enamine attack on the aldehyde. |

| Mannich Reaction | Enamine intermediate reaction with an imine | Catalyst | Similar to the aldol reaction, it would control the stereochemistry of the C-C bond formation. |

| pnas.orgmasjaps.com-Sigmatropic Rearrangement | Pericyclic transition state | Substrate | The C2 stereocenter would direct the stereochemical course of the rearrangement. |

This table illustrates potential reaction pathways and stereochemical influences based on known mechanisms for proline derivatives.

Mechanistic Probes in Ligand Interactions and Catalytic Cycles

The unique structural features of (S)-1-Allylpyrrolidine-2-carboxylic acid make it a valuable tool for probing the mechanisms of ligand interactions and catalytic cycles. Its rigid pyrrolidine ring, chiral center, and functional groups (carboxylic acid and allyl) can provide specific steric and electronic interactions that can be used to understand the binding modes of ligands to proteins or the elementary steps of a catalytic cycle.

In the context of ligand-protein interactions, this compound can be used as a molecular probe to map the active site of an enzyme. The carboxylic acid group can form hydrogen bonds or salt bridges with amino acid residues, while the allyl group can engage in hydrophobic interactions. By systematically modifying the structure of (S)-1-Allylpyrrolidine-2-carboxylic acid and observing the effect on binding affinity or enzyme activity, researchers can gain insights into the specific interactions that are important for molecular recognition.

In catalysis, proline derivatives are known to act as effective ligands for transition metals. The nitrogen atom and the carboxylate oxygen of (S)-1-Allylpyrrolidine-2-carboxylic acid can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions. By studying the structure and reactivity of these metal complexes, it is possible to elucidate the mechanism of the catalytic cycle, including the steps of substrate binding, activation, and product release. The allyl group can also serve as a reactive handle for further functionalization or for tethering the catalyst to a solid support. Proline-based N-oxides, for example, have been shown to be effective catalysts in certain reactions. acs.orgnih.gov

The study of proline-catalyzed reactions has revealed that the mechanism often involves the formation of key intermediates, such as enamines. pnas.orgillinois.edu The specific structure of (S)-1-Allylpyrrolidine-2-carboxylic acid can influence the stability and reactivity of these intermediates, providing a means to probe the finer details of the catalytic cycle.

Interactions with Biological Systems Academic Research Focus

Molecular Recognition and Binding Interactions with Target Proteins

The interaction of (S)-1-Allylpyrrolidine-2-carboxylic acid with protein targets is a multifactorial process dictated by the interplay of various non-covalent forces. The molecule's distinct functional groups, the carboxylic acid and the allyl moiety, play pivotal roles in establishing these connections.

The carboxylic acid group is a key pharmacophoric feature, primarily contributing to the binding affinity through hydrogen bonding. nih.gov In a protein's binding pocket, the carboxylic acid can act as both a hydrogen bond donor (through its hydroxyl group) and a hydrogen bond acceptor (through its carbonyl oxygen). This dual capability allows for the formation of strong and specific interactions with amino acid residues such as arginine, lysine, histidine, serine, and threonine, which are common in enzyme active sites.

Table 1: Potential Hydrogen Bonding Interactions of the Carboxylic Acid Moiety

| Interacting Amino Acid Residue | Type of Interaction | Role of Carboxylic Acid Moiety |

| Arginine | Ionic Interaction, Hydrogen Bond | Hydrogen Bond Acceptor |

| Lysine | Ionic Interaction, Hydrogen Bond | Hydrogen Bond Acceptor |

| Histidine | Hydrogen Bond | Hydrogen Bond Donor/Acceptor |

| Serine | Hydrogen Bond | Hydrogen Bond Donor/Acceptor |

| Threonine | Hydrogen Bond | Hydrogen Bond Donor/Acceptor |

| Asparagine | Hydrogen Bond | Hydrogen Bond Donor/Acceptor |

| Glutamine | Hydrogen Bond | Hydrogen Bond Donor/Acceptor |

The allyl group, a short hydrocarbon chain, contributes to the binding affinity primarily through hydrophobic interactions. nih.gov These interactions arise from the thermodynamically favorable association of nonpolar surfaces in an aqueous environment, effectively shielding them from water molecules. In the context of a protein-ligand complex, the allyl group can nestle into hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Table 2: Potential Hydrophobic Interactions of the Allyl Group

| Interacting Amino Acid Residue | Nature of Interaction |

| Valine | van der Waals forces |

| Leucine | van der Waals forces |

| Isoleucine | van der Waals forces |

| Phenylalanine | π-stacking, van der Waals forces |

| Tryptophan | π-stacking, van der Waals forces |

| Proline | van der Waals forces |

| Alanine | van der Waals forces |

Modulation of Enzyme Activity: Theoretical Frameworks for Interaction

(S)-1-Allylpyrrolidine-2-carboxylic acid and its derivatives are often explored as enzyme inhibitors. nih.gov The theoretical framework for their interaction and subsequent modulation of enzyme activity can be understood through several models:

Competitive Inhibition: The molecule can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. The structural similarity of the pyrrolidine-2-carboxylic acid core to proline allows it to mimic the substrate or a transition state of the enzymatic reaction.

Non-competitive Inhibition: In some cases, derivatives of this compound might bind to an allosteric site on the enzyme, a location distinct from the active site. This binding event can induce a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency without directly blocking substrate binding.

Covalent Inhibition: The allyl group, with its reactive double bond, presents an opportunity for covalent inhibition. In this mechanism, a nucleophilic residue in the enzyme's active site can form a covalent bond with the allyl group, leading to irreversible inhibition of the enzyme.

Computational docking studies are often employed to predict the binding mode and to rationalize the inhibitory activity of such compounds. enamine.net These models help in understanding the specific interactions that lead to enzyme modulation and guide the design of more potent and selective inhibitors.

Design Principles for Biologically Relevant Precursors in Chemical Biology Research

(S)-1-Allylpyrrolidine-2-carboxylic acid serves as a valuable precursor in chemical biology for the synthesis of more complex and biologically active molecules. acs.org Several design principles underpin its use:

Stereochemical Control: The (S)-configuration at the C2 position provides a defined stereochemical starting point, which is crucial for synthesizing enantiomerically pure compounds that can interact specifically with chiral biological targets. nih.gov

Functional Group Handles: The carboxylic acid and the allyl group serve as versatile chemical handles for further synthetic modifications. The carboxylic acid can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships. nih.gov The allyl group can participate in various reactions such as cross-metathesis, hydroformylation, and click chemistry, allowing for the introduction of diverse substituents or for conjugation to other molecules.

Scaffold Hopping and Bioisosterism: The pyrrolidine (B122466) core can be modified, or the allyl and carboxylic acid groups can be replaced with bioisosteric equivalents to fine-tune the pharmacological properties of the resulting molecules. cambridgemedchemconsulting.com This approach allows for the exploration of a wider chemical space while retaining the key binding interactions.

By applying these principles, researchers can rationally design and synthesize novel probes, inhibitors, and drug candidates based on the (S)-1-Allylpyrrolidine-2-carboxylic acid scaffold.

Advanced and Emerging Research Directions

Novel Derivatization Strategies and Functional Group Modifications

(S)-1-Allylpyrrolidine-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a reactive carboxylic acid group and an allyl group, allows for a variety of chemical transformations. Researchers are actively exploring novel strategies to modify these functional groups to generate derivatives with unique properties.

Key derivatization reactions include:

Oxidation: The compound can be oxidized to form the corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

Substitution: The allyl group can participate in substitution reactions, enabling the introduction of diverse functionalities. Similarly, the allyloxycarbonyl (Alloc) group in related derivatives can be replaced by other functional groups.

Recent methodologies are moving towards more sophisticated and efficient synthesis strategies. For instance, C(sp3)-H activation has been employed as a highly efficient and enantioselective strategy for creating new analogs of structurally related pyrrolidine (B122466) compounds. nih.govnih.gov This method allows for direct functionalization of the pyrrolidine ring, opening up new possibilities for creating diverse molecular architectures. nih.govnih.gov Furthermore, researchers are investigating lipophilic tail modifications on similar pyrrolidine scaffolds to develop inhibitors for specific biological targets. nih.gov These advanced derivatization techniques are crucial for fine-tuning the molecule's biological activity and physicochemical properties.

Functional Group Modifications of (S)-1-Allylpyrrolidine-2-carboxylic acid and its Analogs

| Reaction Type | Functional Group Targeted | Common Reagents/Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Pyrrolidine Ring/Allyl Group | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Ketones, Aldehydes, Oxo derivatives | |

| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols | |

| Substitution | Allyl Group | Nucleophiles (e.g., amines, alcohols) | Diverse functionalized derivatives | |

| C(sp3)-H Activation | Pyrrolidine Ring | Palladium catalysts (e.g., Pd(OAc)2) | Directly functionalized pyrrolidine analogs | nih.govnih.gov |

| Coupling Reactions | Carboxylic Acid | Amino acids, Amines | Amides, Peptide conjugates | nih.govnih.gov |

Integration into Advanced Catalytic Systems

The unique structural features of (S)-1-Allylpyrrolidine-2-carboxylic acid and its derivatives make them valuable components in advanced catalytic systems. Their applications range from their use in asymmetric synthesis to the development of novel catalytic materials.

Organocatalysis: Pyrrolidine derivatives, including L-proline (pyrrolidine-2-carboxylic acid), are well-established organocatalysts for various asymmetric reactions such as aldol (B89426) and Mannich reactions. researchgate.net The chiral center on the pyrrolidine ring is instrumental in controlling the stereoselectivity of these transformations. researchgate.net

Palladium-Catalyzed Reactions: The synthesis of the parent compound itself can involve palladium-catalyzed asymmetric allylation, utilizing chiral ligands like BINAP to achieve high enantioselectivity. This highlights the synergy between pyrrolidine structures and transition metal catalysis.

Biocatalysis: Emerging research focuses on biocatalytic approaches for the synthesis and modification of these compounds. Enzymes like transaminases and lipases are being used for enantioselective synthesis, offering a greener alternative with high yields.

Ionic Liquids: A novel Brønsted acidic ionic liquid, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), has been developed and used as an efficient and reusable catalyst for the synthesis of xanthene derivatives under solvent-free conditions. scirp.org

Photocatalysis: In a related context, visible-light-driven deprotection of the allyloxycarbonyl (Alloc) group using iridium-based photocatalysts has been demonstrated as a mild and racemization-free alternative to traditional methods.

The integration of these pyrrolidine derivatives into continuous-flow reactors is also being explored for large-scale industrial production, enhancing efficiency and safety.

Exploration of New Chemical Space for Molecular Scaffolds

The pyrrolidine ring is a highly valued scaffold in drug discovery due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov (S)-1-Allylpyrrolidine-2-carboxylic acid is an excellent starting material for building new molecular scaffolds, leading to the creation of libraries of novel compounds with potential biological activities. nih.gov

The pyrrolidine moiety is a core component of numerous natural alkaloids and FDA-approved drugs. researchgate.netnih.gov Its non-planar, puckered conformation provides a 3D architecture that is advantageous for binding to biological targets compared to flat aromatic rings. nih.gov Researchers leverage this by using (S)-1-Allylpyrrolidine-2-carboxylic acid and related compounds as "hubs" to construct more complex molecules. mdpi.com For example, a modular synthetic approach has been used to generate a library of 2-(het)arylpyrrolidine-1-carboxamides, which showed promising anti-cancer and anti-biofilm activities. nih.gov The synthesis of diverse heterocyclic compounds, such as spiropyrrolidine derivatives, further expands the chemical space accessible from this core structure. mdpi.com

Comparative Studies with Structurally Related Pyrrolidine Derivatives

Comparative studies and Structure-Activity Relationship (SAR) analyses are crucial for understanding how modifications to the pyrrolidine scaffold influence biological activity. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to vastly different biological profiles due to specific interactions with enantioselective proteins. researchgate.netnih.gov

For instance, an extensive SAR study on analogs of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid led to the discovery of potent and selective NMDA receptor antagonists. nih.govnih.gov This study demonstrated that adding substituents at a specific position was a general trend for achieving selectivity for NMDA receptors. nih.govnih.gov Another study involving 2-(hydroxymethyl)pyrrolidine-based inhibitors revealed that specific hydrogen bond interactions between the pyrrolidine headgroup and target enzymes were essential for dual inhibition of sphingosine (B13886) kinases 1 and 2. nih.gov

Comparing the physicochemical properties of pyrrolidine with its aromatic counterpart, pyrrole, and the carbocyclic cyclopentane (B165970) reveals the unique contribution of the nitrogen atom to polarity and hydrogen bonding capability, which are critical for drug-receptor interactions. nih.gov

Comparative SAR Findings in Pyrrolidine Derivatives

| Pyrrolidine Scaffold | Modification | Observed Effect | Target/Application | Reference |

|---|---|---|---|---|

| 3-Carboxyphenyl-pyrrolidine-2-carboxylic acid | Addition of substituents at the 5' position | Increased selectivity for NMDA receptors | Ionotropic glutamate (B1630785) receptor antagonists | nih.govnih.gov |

| 2-(Hydroxymethyl)pyrrolidine | Lipophilic tail modifications | Potent dual inhibition of SphK1/SphK2 | Sphingosine kinase inhibitors | nih.gov |

| N-Boc Proline | Coupling with different aryl amines | Varied inhibition of α-amylase and α-glucosidase | Antidiabetic agents | nih.gov |

| cis-3,4-Diphenylpyrrolidine | Introduction of the stereochemical scaffold | Potent inverse agonism | Retinoic acid-related orphan receptor γ (RORγt) | nih.gov |

Research into Pharmaceutical Intermediate Applications Beyond Clinical Trials

While (S)-1-Allylpyrrolidine-2-carboxylic acid is recognized as a drug intermediate, its utility extends into fundamental research and the development of tool compounds for studying complex biological systems. medchemexpress.com These applications, while not involving direct administration to patients, are vital for the broader field of pharmacology and drug discovery.

Derivatives of this compound are being investigated for a wide range of preclinical applications:

Enzyme Inhibition: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, suggesting potential as antidiabetic agents. nih.gov

Anticancer and Antibacterial Research: Novel 2-(het)arylpyrrolidine-1-carboxamides derived from pyrrolidine scaffolds have demonstrated significant anti-cancer activity in vitro and in vivo, as well as the ability to suppress bacterial biofilm growth. nih.gov

Neurological Research: As mentioned, analogs have been developed as highly valuable tool compounds for studying ionotropic glutamate receptors (iGluRs) in the central nervous system. nih.gov The development of potent and subtype-selective antagonists is critical for elucidating the roles of these receptors in health and disease. nih.govnih.gov

Anti-inflammatory Agents: Research into pyrrolidine-2,5-dione derivatives has identified new structural templates for the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which is a rational approach for developing more effective anti-inflammatory drugs. researchgate.net

These research applications underscore the importance of (S)-1-Allylpyrrolidine-2-carboxylic acid as a foundational molecule for creating sophisticated chemical probes and potential therapeutic leads long before they enter formal clinical development.

Conclusion and Future Outlook

Summary of Academic Research Impact of (S)-1-Allylpyrrolidine-2-carboxylic Acid

The academic research impact of (S)-1-Allylpyrrolidine-2-carboxylic acid stems primarily from its utility as a versatile chiral precursor. The pyrrolidine (B122466) scaffold is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. nih.govfrontiersin.org The stereochemical integrity of the pyrrolidine ring is crucial for the biological activity of many of these compounds. nih.gov Consequently, the availability of enantiomerically pure building blocks like (S)-1-Allylpyrrolidine-2-carboxylic acid is of paramount importance in drug discovery and development. mdpi.com

The synthesis of this compound and its analogs often begins with readily available chiral precursors such as L-proline or 4-hydroxyproline. mdpi.com The introduction of the N-allyl group provides a strategic advantage, as the allyl moiety can participate in a variety of subsequent chemical transformations. This functional handle allows for further molecular elaboration, making it a key intermediate in multi-step synthetic pathways.

While extensive research on the direct biological activities of (S)-1-Allylpyrrolidine-2-carboxylic acid is not widely documented in academic literature, its impact is evident in its application in the synthesis of more complex molecules with therapeutic potential. The broader class of substituted proline derivatives has been instrumental in the development of drugs for a range of diseases, including viral infections, cancer, and central nervous system disorders. nih.govmdpi.comunibo.itnih.gov For instance, the pyrrolidine core is central to the mechanism of action of various enzyme inhibitors and receptor antagonists. frontiersin.org

The research findings on related pyrrolidine derivatives underscore the potential of this structural class. The table below summarizes the applications of various substituted pyrrolidines, providing a context for the potential impact of (S)-1-Allylpyrrolidine-2-carboxylic acid .

| Pyrrolidine Derivative Class | Therapeutic Area/Application | Key Research Finding |

| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer | Act as potent α-glycosidase inhibitors. nih.gov |

| Spiropyrrolidines | Anticancer | Exhibit cytotoxic effects against various cancer cell lines. frontiersin.org |

| Proline-based Organocatalysts | Asymmetric Synthesis | Catalyze a wide range of stereoselective transformations. unibo.iteurekaselect.com |

| N-Acylpyrrolidines | Antimicrobial | Show activity against Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov |

Prospects for Further Fundamental Research and Innovation in Synthetic and Medicinal Chemistry

The future of (S)-1-Allylpyrrolidine-2-carboxylic acid in synthetic and medicinal chemistry is promising, with several avenues for further research and innovation.

In the field of synthetic chemistry, there is ongoing interest in developing more efficient and sustainable methods for the synthesis of chiral compounds. chiralpedia.com The principles of green chemistry are increasingly being applied to asymmetric synthesis, favoring the use of organocatalysts and biocatalysis over traditional metal-based catalysts. chiralpedia.com Proline and its derivatives have already established themselves as powerful organocatalysts for a variety of asymmetric reactions. unibo.iteurekaselect.comresearchgate.net Future research could explore the potential of (S)-1-Allylpyrrolidine-2-carboxylic acid and its derivatives as novel organocatalysts, where the N-allyl group could be modified to fine-tune catalytic activity and selectivity.

Innovations in synthetic methodologies, such as solid-phase synthesis, are enabling the rapid generation of libraries of diverse peptidomimetics and other complex molecules. mdpi.com(S)-1-Allylpyrrolidine-2-carboxylic acid is an ideal candidate for incorporation into such libraries, allowing for the systematic exploration of structure-activity relationships.

In medicinal chemistry, the pyrrolidine scaffold will continue to be a valuable component in the design of new therapeutic agents. nih.govfrontiersin.org The unique conformational constraints imposed by the pyrrolidine ring are crucial for the high-affinity binding of ligands to their biological targets. nih.gov Future research will likely focus on incorporating (S)-1-Allylpyrrolidine-2-carboxylic acid into novel drug candidates targeting a wide range of diseases. The allyl group offers a site for bioorthogonal conjugation, enabling the attachment of imaging agents, targeting moieties, or other functional groups to enhance the therapeutic profile of the parent molecule.

The development of new antiviral and anticancer agents remains a high priority in medicinal chemistry. mdpi.com Given the prevalence of the pyrrolidine ring in existing drugs for these indications, it is conceivable that novel derivatives of (S)-1-Allylpyrrolidine-2-carboxylic acid could lead to the discovery of next-generation therapeutics.

The table below outlines potential future research directions for this compound.

| Research Area | Specific Focus | Potential Innovation |

| Synthetic Chemistry | Development of Novel Organocatalysts | Creation of more efficient and selective catalysts for asymmetric synthesis. |

| Green Chemistry Approaches | Utilization of environmentally benign synthetic routes. chiralpedia.com | |

| Solid-Phase Synthesis | Rapid generation of diverse molecular libraries for drug screening. mdpi.com | |

| Medicinal Chemistry | Design of Enzyme Inhibitors | Development of new drugs for metabolic and infectious diseases. nih.gov |

| Synthesis of Receptor Antagonists | Discovery of novel therapeutics for neurological and inflammatory disorders. | |

| Bioorthogonal Chemistry | Site-specific modification of biomolecules for diagnostics and targeted therapy. |

Q & A

Q. Optimization Strategies :

- Catalysts : Palladium catalysts for allylic substitutions to enhance stereocontrol .

- Temperature Control : Lower temperatures (0–10°C) during sensitive steps (e.g., amide bond formation) to minimize racemization .

- Purification : Column chromatography (e.g., 2% MeOH/CHCl₃) or recrystallization (diisopropyl ether) to isolate enantiomerically pure products .

Example Protocol (adapted from ):

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | L-Proline + Chloroacetyl chloride in THF, reflux | Introduce chloroacetyl group | 81.1% |

| 2 | Dicyclohexylcarbodiimide (DCC) + NH₄HCO₃ in DCM | Amidation | 52.5% |

| 3 | Column chromatography (2% MeOH/CHCl₃) | Purification | >95% purity |

How can researchers determine the solubility and stability of (S)-1-Allylpyrrolidine-2-carboxylic acid under various experimental conditions?

Basic Research Question

Methodological Answer:

- Solubility Testing :

- Stability Assessment :

Q. Key Findings :

- Solubility in THF and ethyl acetate facilitates extraction .

- Stability decreases above 40°C; degradation products identified via LC-MS .

What advanced spectroscopic techniques confirm the stereochemical configuration of (S)-1-Allylpyrrolidine-2-carboxylic acid derivatives?

Advanced Research Question

Methodological Answer:

- 2D NMR :

- NOESY/ROESY : Detect spatial proximity between allyl protons and the pyrrolidine ring to confirm (S)-configuration .

- J-Coupling Analysis : Measure coupling constants (e.g., ) to distinguish axial/equatorial substituents.

- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., Flack parameter < 0.1) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Example :

In a related compound, (CHCl₃) confirmed (S)-configuration via polarimetry .

How can researchers resolve contradictions in reported biological activities of (S)-1-Allylpyrrolidine-2-carboxylic acid derivatives?

Advanced Research Question

Methodological Answer:

- Structural-Activity Relationship (SAR) Studies :

- Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for neuroactivity) and control for pH/temperature .

- Computational Modeling :

Case Study :

Contradictory neuroprotective data may arise from differences in cell permeability; address via logP measurements (HPLC) or PAMPA assays .

What strategies mitigate air sensitivity during synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid intermediates?

Basic Research Question

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for moisture-sensitive steps (e.g., amide coupling) .

- Stabilizing Agents : Add antioxidants (e.g., BHT) to reaction mixtures.

- Storage : Store intermediates at -20°C under nitrogen; use amber vials to prevent light-induced degradation .

Example :

Crude products in were stored under vacuum at 40°C to prevent oxidation .

How can researchers design experiments to study the allyl group’s role in the compound’s reactivity?

Advanced Research Question

Methodological Answer:

- Functionalization Reactions :